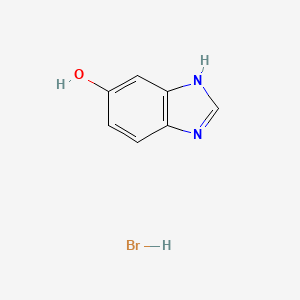

1H-benzimidazol-5-ol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3H-benzimidazol-5-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUSRGPXBHRNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H-benzimidazol-5-ol hydrobromide chemical properties

Technical Whitepaper: 1H-Benzimidazol-5-ol Hydrobromide in Medicinal Chemistry

Executive Summary

1H-benzimidazol-5-ol hydrobromide (also known as 5-hydroxybenzimidazole hydrobromide) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a dual-functional pharmacophore, combining the hydrogen-bond donor/acceptor properties of the benzimidazole core with the redox-active and derivatizable phenolic hydroxyl group. While the free base (CAS: 1006-79-7) is amphoteric and sparingly soluble in water, the hydrobromide salt form is engineered to enhance aqueous solubility, facilitating bioavailability in biological assays. This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound, positioning it as a versatile intermediate for kinase inhibitors, anthelmintic metabolites, and vitamin B12 biosynthetic precursors.

Physicochemical Profile & Structural Logic

The utility of 1H-benzimidazol-5-ol hydrobromide stems from its ability to exist in multiple ionization states depending on the pH environment. Understanding this speciation is vital for optimizing extraction and formulation.

Chemical Identity

-

IUPAC Name: 1H-benzimidazol-5-ol; hydrobromide

-

Common Name: 5-Hydroxybenzimidazole hydrobromide[1]

-

Molecular Weight: 134.14 (Free Base) + 80.91 (HBr) ≈ 215.05 g/mol

-

Appearance: Off-white to pale beige crystalline powder (phenolic oxidation can cause darkening).

Amphoteric Nature & pKa Values

The molecule possesses two distinct ionizable centers:

-

The Imidazole Ring (Basic): The N3 nitrogen can accept a proton. The pKa of the conjugate acid is approximately 5.5 – 6.0 . In the hydrobromide salt, this nitrogen is protonated (

), rendering the molecule cationic and water-soluble. -

The Phenolic Hydroxyl (Acidic): The -OH group at position 5 can donate a proton. The pKa is approximately 9.5 – 10.0 .

Solubility Implication:

-

pH < 5: Fully protonated (Cationic). High aqueous solubility (Salt form).

-

pH 6–9: Neutral zwitterionic character (Free Base). Minimum solubility; tends to precipitate.

-

pH > 10: Deprotonated (Anionic Phenolate). High solubility in alkali.

| Property | Value / Characteristic | Relevance |

| Melting Point | > 250 °C (dec) | High lattice energy typical of ionic salts. |

| Solubility (H₂O) | Moderate to High | HBr salt disrupts crystal packing, aiding dissolution. |

| UV | ~270–280 nm | Characteristic benzimidazole absorption; shifts with pH. |

| Stability | Air/Light Sensitive | Phenolic group is prone to oxidation to quinones if unprotected. |

Synthetic Routes & Purification[3][4]

For research applications requiring high purity, the synthesis is approached in two phases: construction of the heterocycle followed by salt formation.

Validated Synthetic Workflow

The most reliable route utilizes the Phillips Condensation , reacting 3,4-diaminophenol with formic acid. This avoids the harsh conditions of nitration/reduction sequences.

Protocol: Synthesis of 1H-Benzimidazol-5-ol Hydrobromide

-

Starting Material: Dissolve 3,4-diaminophenol dihydrochloride (1.0 eq) in 4N Hydrochloric acid.

-

Cyclization: Add Formic acid (1.2 eq) or Triethyl orthoformate. Reflux the mixture for 4–6 hours.

-

Neutralization (Isolation of Base): Cool to room temperature. Adjust pH to ~7.5 using aqueous Ammonia (

). The free base (5-hydroxybenzimidazole) will precipitate. Filter and wash with cold water. -

Salt Formation (Hydrobromide):

-

Suspend the dried free base in minimal hot Ethanol (EtOH).

-

Add concentrated Hydrobromic acid (48% aq. HBr, 1.05 eq) dropwise.

-

The solution will clarify as protonation occurs, followed by precipitation of the HBr salt upon cooling.

-

-

Recrystallization: Purify using Ethanol/Water (9:1).

Visualization of Synthesis & Speciation

Figure 1: Step-wise synthetic pathway from diaminophenol precursors to the hydrobromide salt.

Reactivity & Derivatization Strategies

Researchers utilizing this scaffold for drug discovery must navigate its multiple reactive sites. The 5-hydroxy group allows for etherification (prodrug design), while the N1 position is open for alkylation.

Regioselectivity Challenges

-

O-Alkylation: Under basic conditions (e.g.,

in DMF), the phenolic oxygen is more nucleophilic than the imidazole nitrogen. This yields 5-alkoxybenzimidazoles . -

N-Alkylation: Requires careful control. Direct alkylation often yields a mixture of N1 and N3 isomers due to tautomerism.

-

Electrophilic Substitution: The electron-rich phenol ring activates positions C4 and C6 for halogenation or nitration.

pH-Dependent Speciation Logic

Figure 2: Speciation diagram illustrating the effect of pH on solubility and charge state.

Biological Relevance & Applications

Drug Metabolism & Pharmacokinetics (DMPK)

5-Hydroxybenzimidazole is a primary metabolite of Thiabendazole (an anthelmintic/fungicide). In mammalian liver microsomes, cytochrome P450 enzymes hydroxylate the benzimidazole ring at the 5-position.

-

Application: The hydrobromide salt is used as an analytical standard to quantify metabolic clearance of benzimidazole drugs in plasma/urine via HPLC-MS/MS.

Vitamin B12 Biosynthesis

It acts as a lower ligand base precursor in the anaerobic biosynthesis of cobamides (Vitamin B12 analogs) in bacteria.

-

Mechanism:[3][4][5] It is incorporated into the nucleotide loop of the cobamide structure, replacing 5,6-dimethylbenzimidazole in certain bacterial strains.

Handling, Safety, and Analytics

Safety Protocols

-

Hazards: Causes serious eye irritation (H319). May cause respiratory irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen) to prevent oxidative darkening (quinone formation).

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized hydrobromide salt:

-

¹H NMR (DMSO-d₆): Look for the downfield shift of the C2 proton (~8.5–9.0 ppm) due to the cationic nature of the ring. The phenolic proton typically appears as a broad singlet >9.5 ppm (exchangeable with

). -

Silver Nitrate Test: Dissolve a small amount in water and add

. A pale yellow precipitate ( -

HPLC: Use a reverse-phase C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile. The salt will elute as the free cation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3082533, 5-Hydroxybenzimidazole. Retrieved from [Link]

- Wright, J. B. (1951).The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

-

Ren, S., et al. (2018). Anaerobic 5-Hydroxybenzimidazole Formation from Aminoimidazole Ribotide: An Unanticipated Intersection of Thiamin and Vitamin B12 Biosynthesis. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. Buy 5-Hydroxybenzimidazole | 41292-65-3 [smolecule.com]

- 2. 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Synthesis of 1H-benzimidazol-5-ol hydrobromide starting materials

An In-Depth Technical Guide to the Synthesis of 1H-benzimidazol-5-ol Hydrobromide: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] 1H-benzimidazol-5-ol, a key intermediate in the synthesis of more complex pharmaceutical compounds, possesses a hydroxyl group that allows for further functionalization, making its efficient synthesis a topic of significant interest.[4] This guide provides a detailed technical overview of the synthesis of 1H-benzimidazol-5-ol hydrobromide, with a focus on the selection and preparation of the core starting materials.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 1H-benzimidazol-5-ol reveals that the core benzimidazole ring can be constructed via the well-established Phillips condensation reaction.[5] This involves the cyclization of an appropriately substituted o-phenylenediamine with formic acid or its equivalent. The key challenge, therefore, lies in the efficient preparation of a suitable o-phenylenediamine precursor bearing a hydroxyl or a protected hydroxyl group at the 5-position.

Two primary synthetic routes emerge from this analysis, centered on two key precursors: 4-Amino-3-nitrophenol and 2,4-Diaminophenol . This guide will explore the synthesis of both precursors and their subsequent conversion to the target molecule.

Caption: Retrosynthetic analysis of 1H-benzimidazol-5-ol hydrobromide.

Route 1: Synthesis via 4-Amino-3-nitrophenol

This route begins with the readily available starting material, p-aminophenol, and proceeds through a three-step sequence to generate the key intermediate, 4-amino-3-nitrophenol.

Step 1: Acetylation of p-Aminophenol

The initial step involves the protection of the amino group of p-aminophenol via acetylation. This is crucial to prevent oxidation and to direct the subsequent nitration to the desired position on the aromatic ring.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 21.0 g of p-aminophenol, 60.0 mL of acetic anhydride, and 16.0 mL of glacial acetic acid.[6]

-

Heat the mixture to 128°C and maintain at reflux for 2 hours.

-

Cool the reaction mixture to 25°C, at which point a solid precipitate should form.

Step 2: Nitration of the Acetylated Intermediate

The acetylated intermediate is then nitrated. The acetyl group directs the incoming nitro group to the position ortho to the amino group.

Protocol:

-

To the cooled reaction mixture from the previous step, slowly add 10.0 mL of fuming nitric acid dropwise, ensuring the temperature is maintained between 25-26°C.[6]

-

Stir the mixture vigorously for 1.5 hours.

-

Pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Filter the yellow solid and wash with water until the filtrate is neutral.

-

Dry the solid to obtain 3-nitro-4-acetamidophenol.

Step 3: Hydrolysis to 4-Amino-3-nitrophenol

The final step in this sequence is the hydrolysis of the acetyl group to reveal the free amine, yielding 4-amino-3-nitrophenol.

Protocol:

-

In a three-necked flask, combine 5.4 g of 3-nitro-4-acetamidophenol, 20 mL of absolute ethanol, and 30.0 mL of 3 mol/L sodium hydroxide solution.[6]

-

Heat the mixture to 60°C and stir for 1 hour.

-

Remove the ethanol by distillation under reduced pressure.

-

Cool the remaining solution to below 10°C and adjust the pH to 3-4 with a 1:1 solution of concentrated hydrochloric acid and water.[6]

-

Filter the resulting red crystalline precipitate and dry to obtain 4-amino-3-nitrophenol.

Step 4: Reduction and Cyclization to 1H-benzimidazol-5-ol

The 4-amino-3-nitrophenol is then subjected to a one-pot reduction of the nitro group and cyclization with formic acid to form the benzimidazole ring.[7]

Protocol:

-

In a round-bottom flask, suspend the synthesized 4-amino-3-nitrophenol in formic acid.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to facilitate both the reduction of the nitro group to an amine and the subsequent condensation with formic acid.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and neutralize with a 10% sodium hydroxide solution until alkaline.[8]

-

Filter the crude product and wash with cold water.

Route 2: Synthesis via 2,4-Diaminophenol Dihydrochloride

This alternative route utilizes 2,4-dinitrophenol as the starting material, which is reduced to 2,4-diaminophenol, a direct precursor for the benzimidazole synthesis.

Step 1: Reduction of 2,4-Dinitrophenol

The two nitro groups of 2,4-dinitrophenol are reduced to amino groups. This can be achieved through various methods, including catalytic hydrogenation.[9][10]

Protocol for Catalytic Hydrogenation:

-

Charge a reactor with a 4% aqueous solution of hydrochloric acid and add 4 g of 2,4-dinitrophenol.[9]

-

Introduce hydrogen gas continuously at a controlled rate.

-

Heat the reactor to 50°C and conduct the hydrogenation for 1.5 hours.

-

After cooling, precipitate the product by adding concentrated hydrochloric acid to yield 2,4-diaminophenol dihydrochloride.[9]

Step 2: Phillips Condensation with Formic Acid

The synthesized 2,4-diaminophenol dihydrochloride is then directly used in the Phillips condensation reaction to form the benzimidazole ring.

Protocol:

-

In a round-bottomed flask, treat 0.5 moles of 2,4-diaminophenol dihydrochloride with an excess of 90% formic acid (approximately 0.75 moles).[11]

-

Heat the mixture in a water bath at 100°C for two hours.

-

After cooling, slowly add a 10% sodium hydroxide solution with stirring until the mixture is just alkaline to litmus paper.

-

Collect the crude 1H-benzimidazol-5-ol by suction filtration.

-

Wash the product with cold water and dry.

Final Step: Formation of the Hydrobromide Salt

To obtain the final product, the synthesized 1H-benzimidazol-5-ol is treated with hydrobromic acid.

Protocol:

-

Reflux the crude 1H-benzimidazol-5-ol with concentrated hydrobromic acid.[12]

-

After the reaction is complete, evaporate the solvent in vacuo.

-

Dissolve the residue in water and neutralize with solid sodium bicarbonate.

-

The precipitated product can be recrystallized from water to yield pure 1H-benzimidazol-5-ol hydrobromide.[12]

Data Summary

| Step | Starting Material | Key Reagents | Temperature | Time | Product |

| Route 1 | |||||

| Acetylation | p-Aminophenol | Acetic anhydride, Glacial acetic acid | 128°C | 2 hours | 4-Acetamidophenol |

| Nitration | 4-Acetamidophenol | Fuming nitric acid | 25-26°C | 1.5 hours | 3-Nitro-4-acetamidophenol |

| Hydrolysis | 3-Nitro-4-acetamidophenol | NaOH, Ethanol, HCl | 60°C | 1 hour | 4-Amino-3-nitrophenol |

| Reduction & Cyclization | 4-Amino-3-nitrophenol | Formic acid, Fe, NH₄Cl | Elevated | Variable | 1H-benzimidazol-5-ol |

| Route 2 | |||||

| Reduction | 2,4-Dinitrophenol | H₂, HCl (aq) | 50°C | 1.5 hours | 2,4-Diaminophenol dihydrochloride |

| Condensation | 2,4-Diaminophenol dihydrochloride | 90% Formic acid | 100°C | 2 hours | 1H-benzimidazol-5-ol |

| Final Step | |||||

| Salt Formation | 1H-benzimidazol-5-ol | Concentrated HBr | Reflux | 3 hours | 1H-benzimidazol-5-ol hydrobromide |

Mechanistic Insights and Visualizations

The Phillips Condensation Mechanism

The formation of the benzimidazole ring from an o-phenylenediamine and formic acid proceeds through a nucleophilic attack of one of the amino groups on the carbonyl carbon of formic acid, followed by intramolecular cyclization and dehydration.[1]

Caption: Mechanism of the Phillips condensation for benzimidazole synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 1H-benzimidazol-5-ol hydrobromide.

Conclusion

The synthesis of 1H-benzimidazol-5-ol hydrobromide is a well-documented process that relies on the foundational principles of aromatic chemistry and heterocyclic synthesis. The choice of starting material, either p-aminophenol or 2,4-dinitrophenol, will depend on factors such as availability, cost, and safety considerations. Both routes presented in this guide offer reliable and scalable methods for obtaining this valuable intermediate. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce high-purity 1H-benzimidazol-5-ol hydrobromide for further applications in drug discovery and development.

References

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

Chemical Review and Letters. DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. [Link]

-

ijariie. Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]

-

Scribd. Benzimidazole (Synthesis) | PDF. [Link]

-

Organic Syntheses. Benzimidazole. [Link]

-

PrepChem.com. Synthesis of 2,4-diaminophenol dihydrochloride. [Link]

-

PrepChem.com. Synthesis of 2,4-diaminophenol hydrochloride. [Link]

- Google Patents. (1982). US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride.

-

ChemBK. (2022, October 16). 4-Amino-3-nitrophenol. [Link]

-

PrepChem.com. Synthesis of 4-Amino-3-nitrophenol. [Link]

- Google Patents. (1992).

-

PubMed. (2010, December 15). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. [Link]

-

PrepChem.com. Synthesis of 5-hydroxy-1H-benzimidazole. [Link]

-

Indian Academy of Sciences. A facile and efficient synthesis of benzimidazole as potential anticancer agents. [Link]

-

ResearchGate. Synthetic route for the synthesis of 1H-benzimidazoles. [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

-

Arabian Journal of Chemistry. (2012, February 1). Benzimidazoles: A biologically active compounds. [Link]

-

PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]

-

PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijariie.com [ijariie.com]

- 6. guidechem.com [guidechem.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

- 10. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

Potential Biological Activity of 1H-Benzimidazol-5-ol Hydrobromide: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[3][4] This has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer agents, anthelmintics, and proton pump inhibitors.[3][5] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[6][7] This guide will focus on the potential biological activities of a specific, yet underexplored derivative, 1H-benzimidazol-5-ol hydrobromide, providing a technical roadmap for its investigation as a novel therapeutic agent.

Deconstructing 1H-Benzimidazol-5-ol Hydrobromide: A Structural Perspective

The structure of 1H-benzimidazol-5-ol hydrobromide, with a hydroxyl group at the 5-position, presents an intriguing starting point for biological investigation. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Its position on the benzene ring can influence the molecule's electronic properties and metabolic stability. The hydrobromide salt form is primarily used to improve solubility and handling of the compound.

High-Probability Biological Activities for Investigation

Based on the extensive literature on benzimidazole derivatives, three primary areas of biological activity warrant in-depth investigation for 1H-benzimidazol-5-ol hydrobromide:

-

Anticancer Activity: Benzimidazole derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[4][6]

-

Antimicrobial Activity: The benzimidazole scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents.[8]

-

Anti-inflammatory Activity: Numerous benzimidazole derivatives have been reported to possess potent anti-inflammatory properties.[7][9]

This guide will now delve into the mechanistic rationale and experimental workflows for evaluating each of these potential activities.

Investigating Anticancer Potential

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes in rapidly dividing cancer cells.[3][6]

Postulated Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer effects of benzimidazoles, providing a foundation for our investigation of 1H-benzimidazol-5-ol hydrobromide:

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, including repurposed anthelmintics like mebendazole and albendazole, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][10]

-

Topoisomerase Inhibition: These enzymes are crucial for DNA replication and transcription. Benzimidazoles can inhibit their function, thereby halting cancer cell proliferation.[1][6]

-

Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as EGFR and VEGFR.[3][4]

-

Induction of Apoptosis: By modulating key apoptotic pathways, such as the Bcl-2 family of proteins, benzimidazoles can trigger programmed cell death in cancer cells.[11]

Caption: Postulated anticancer mechanisms of 1H-benzimidazol-5-ol hydrobromide.

Experimental Workflow for Anticancer Activity Screening

A tiered approach is recommended to efficiently evaluate the anticancer potential of 1H-benzimidazol-5-ol hydrobromide.

Caption: A tiered workflow for anticancer drug screening.

The initial step involves assessing the compound's ability to kill cancer cells in culture.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1H-benzimidazol-5-ol hydrobromide against a panel of cancer cell lines.

-

Protocol: MTT/MTS Assay [12][13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1H-benzimidazol-5-ol hydrobromide for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Formazan Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

| Parameter | Description |

| Cell Lines | A panel representing diverse cancer types (e.g., NCI-60 panel). |

| Compound Concentration | A range covering several orders of magnitude (e.g., 0.01 µM to 100 µM). |

| Incubation Time | Typically 48 or 72 hours. |

| Controls | Vehicle control, positive control (known anticancer drug). |

If significant cytotoxicity is observed, subsequent assays should elucidate the underlying mechanism of action.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle.

-

Apoptosis Assays: Employ techniques like Annexin V/PI staining or TUNEL assays to detect and quantify apoptotic cells.

-

Tubulin Polymerization Assay: In vitro assays can directly measure the effect of the compound on the polymerization of purified tubulin.

-

Kinase Inhibition Assays: Utilize commercially available kinase assay kits to screen for inhibitory activity against a panel of cancer-related kinases.[12][14]

Exploring Antimicrobial Activity

The benzimidazole scaffold is present in numerous antimicrobial drugs, suggesting that 1H-benzimidazol-5-ol hydrobromide may also possess such properties.[15][16]

Postulated Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazoles are diverse and can be attributed to:

-

Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial DNA and RNA.[17]

-

Disruption of Microbial Metabolism: They can inhibit key enzymes involved in microbial metabolic pathways.[15]

-

Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[15]

Caption: Postulated antimicrobial mechanisms of 1H-benzimidazol-5-ol hydrobromide.

Experimental Workflow for Antimicrobial Activity Screening

Standard microbiological assays can be employed to determine the antimicrobial spectrum of the compound.

These methods provide a qualitative assessment of antimicrobial activity.[18][19]

-

Objective: To determine if 1H-benzimidazol-5-ol hydrobromide has activity against a panel of bacteria and fungi.

-

Protocol: Disk Diffusion Assay [18][20]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of 1H-benzimidazol-5-ol hydrobromide onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

-

This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.[18][19]

-

Objective: To quantify the antimicrobial potency of 1H-benzimidazol-5-ol hydrobromide.

-

Protocol: Broth Microdilution Method [21]

-

Serial Dilution: Prepare a serial dilution of 1H-benzimidazol-5-ol hydrobromide in a 96-well microplate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the microplate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

| Parameter | Description |

| Microorganisms | A panel of Gram-positive and Gram-negative bacteria, and fungi (e.g., ATCC strains). |

| Compound Concentration | A range determined by the results of the initial screening. |

| Incubation Conditions | Specific to the microorganism being tested. |

| Controls | Positive control (known antibiotic/antifungal), negative control (no compound). |

Assessing Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives is another promising avenue for investigation.[7][9]

Postulated Mechanisms of Anti-inflammatory Action

Benzimidazoles may exert their anti-inflammatory effects through various mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the production of inflammatory mediators like prostaglandins and leukotrienes.[7]

-

Cytokine Modulation: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

-

Neutrophil Function Inhibition: Certain benzimidazoles have been shown to inhibit the release of lysosomal enzymes from neutrophils, which contribute to inflammation.[22]

Caption: Postulated anti-inflammatory mechanisms of 1H-benzimidazol-5-ol hydrobromide.

Experimental Workflow for Anti-inflammatory Activity Screening

A combination of in vitro assays can provide a comprehensive evaluation of the compound's anti-inflammatory potential.

This simple in vitro assay is often used as an initial screen for anti-inflammatory activity.[23][24]

-

Objective: To assess the ability of 1H-benzimidazol-5-ol hydrobromide to inhibit heat-induced protein denaturation.

-

Protocol: Albumin Denaturation Assay [25]

-

Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin and the test compound at various concentrations.

-

Incubation: Incubate the mixture at a physiological pH and then heat to induce denaturation.

-

Turbidity Measurement: Measure the turbidity of the samples using a spectrophotometer.

-

Inhibition Calculation: Calculate the percentage inhibition of denaturation compared to a control without the compound. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

-

This cell-based assay mimics an inflammatory response.

-

Objective: To determine if 1H-benzimidazol-5-ol hydrobromide can suppress the production of pro-inflammatory cytokines.

-

Protocol:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and treat them with various concentrations of the test compound.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant after a suitable incubation period.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).

-

Safety and Toxicity Assessment

Preliminary safety and toxicity information for 1H-benzimidazol-5-ol hydrobromide indicates it is classified as an eye irritant.[26] Further in vitro and in vivo toxicological studies will be essential to establish a therapeutic window.

Conclusion and Future Directions

1H-benzimidazol-5-ol hydrobromide, as a member of the versatile benzimidazole family, holds significant potential for exhibiting anticancer, antimicrobial, and anti-inflammatory activities. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these properties. Positive results from these in vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by preclinical in vivo efficacy and safety evaluations. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational evidence for the benzimidazole core suggests that 1H-benzimidazol-5-ol hydrobromide is a worthy candidate for exploration.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Vertex AI Search.

-

Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved February 23, 2026, from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

-

Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI. Retrieved February 23, 2026, from [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (2024, October 5). ResearchGate. Retrieved February 23, 2026, from [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved February 23, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). MDPI. Retrieved February 23, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2025, January 11). ACS Omega. Retrieved February 23, 2026, from [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017, September 4). Open Access Journals. Retrieved February 23, 2026, from [Link]

-

The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2023, October 15). JMPAS. Retrieved February 23, 2026, from [Link]

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved February 23, 2026, from [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. (2003, December 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Benzimidazole derivatives with atypical antiinflammatory activity. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

- Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (n.d.). Vertex AI Search.

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Bioassays for anticancer activities. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, January 19). Bentham Science. Retrieved February 23, 2026, from [Link]

-

Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. (2024, October 5). Biosciences Biotechnology Research Asia. Retrieved February 23, 2026, from [Link]

-

Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube. Retrieved February 23, 2026, from [Link]

-

Bioassays for anticancer activities. (2013, January 1). University of Wollongong. Retrieved February 23, 2026, from [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (2024, October 5). ResearchGate. Retrieved February 23, 2026, from [Link]

-

(PDF) Bioassays for Anticancer Activities. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved February 23, 2026, from [Link]

-

2.4. In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol. Retrieved February 23, 2026, from [Link]

-

In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources. Retrieved February 23, 2026, from [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025, May 30). MDPI. Retrieved February 23, 2026, from [Link]

-

In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023, September 28). Chemical Engineering Transactions. Retrieved February 23, 2026, from [Link]

-

Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. (2010, December 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. (n.d.). jchps. Retrieved February 23, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Benzimidazole: A short review of their antimicrobial activities. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. mdpi.com [mdpi.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ro.uow.edu.au [ro.uow.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. banglajol.info [banglajol.info]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 25. cetjournal.it [cetjournal.it]

- 26. 1H-Benzimidazol-5-ol hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 1H-benzimidazol-5-ol Hydrobromide – Solubility, Stability, and Handling

[1]

Part 1: Executive Summary & Chemical Identity[1][2]

1H-benzimidazol-5-ol hydrobromide (CAS: 1984118-08-2) is the hydrobromide salt of 5-hydroxybenzimidazole.[1][2] It serves as a critical scaffold in medicinal chemistry, functioning as a bioisostere for indole and purine systems in kinase inhibitors, antifungal agents, and receptor modulators.[2][3]

While the parent free base (5-hydroxybenzimidazole) exhibits poor aqueous solubility (<1 mg/mL), the hydrobromide salt form is engineered to enhance bioavailability and dissolution rates.[1][2] However, this salt form introduces specific stability challenges—namely hygroscopicity and susceptibility to oxidative degradation—that require rigorous handling protocols.[1][2]

Chemical Profile[1][2][4][5][6][7][8][9][10][11]

| Property | Detail |

| IUPAC Name | 1H-benzimidazol-5-ol; hydrobromide |

| Common Names | 5-Hydroxybenzimidazole HBr; 5-Benzimidazolol hydrobromide |

| CAS Number | 1984118-08-2 (Salt); 41292-65-3 (Free Base) |

| Molecular Formula | C₇H₆N₂O[1][2][4][5] · HBr |

| Molecular Weight | 215.05 g/mol (Salt); 134.14 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| pKa (Calculated) | ~5.5 (Imidazole NH⁺), ~9.2 (Phenolic OH) |

Part 2: Physicochemical Properties & Solubility[2][13]

Solubility Profile

The hydrobromide salt drastically alters the solubility landscape compared to the free base.[1][2][3] The protonation of the imidazole ring (N3 position) disrupts the intermolecular hydrogen bonding network of the crystal lattice, increasing hydration energy.[2][3]

| Solvent | Solubility Rating | Mechanistic Insight |

| Water (pH < 5) | High (>50 mg/mL) | The protonated imidazolium cation is highly solvated by water.[1][2] |

| Water (pH > 7) | Low / Precipitates | As pH approaches the pKa of the imidazole nitrogen (~5.5), the compound deprotonates to the neutral free base, causing precipitation.[2][3] |

| DMSO | High (>100 mg/mL) | Excellent solvent for stock solutions; disrupts π-π stacking.[1][2][3] |

| Ethanol/Methanol | Moderate | Soluble, but less than in DMSO or Water.[1][2][3] |

| Acetonitrile | Low | Poor solvation of the ionic salt pair.[1][2][3] |

The pH-Solubility Interplay

Researchers must recognize that 1H-benzimidazol-5-ol HBr is an acidic salt .[1][2][3] Dissolving it in unbuffered water will lower the pH, maintaining solubility.[1][2][3] However, in buffered neutral media (e.g., PBS pH 7.4), the compound will convert to its neutral, sparingly soluble form.[2]

Critical Protocol: Always prepare stock solutions in 0.1 N HCl or DMSO before diluting into biological buffers to prevent immediate crash-out.

Part 3: Stability & Degradation Mechanisms[2]

Oxidative Instability (The Phenolic Risk)

The electron-rich nature of the 5-hydroxybenzimidazole system makes it susceptible to autoxidation, particularly in solution at neutral or alkaline pH.[1]

-

Mechanism: The phenolic proton is removed (pKa ~9.2), forming a phenolate anion.[1][2][3] This anion is electron-rich and easily oxidized by dissolved oxygen to form radical intermediates, eventually leading to quinone-imine type colored impurities (often pink or brown).[1]

-

Prevention: Use degassed buffers and antioxidants (e.g., Ascorbic acid, Sodium metabisulfite) for long-term storage of solutions.[1][2][3]

Hygroscopicity (The Hydrobromide Risk)

Hydrobromide salts are frequently more hygroscopic than their hydrochloride counterparts.[1][2][3]

-

Impact: Absorption of atmospheric moisture leads to deliquescence (turning into a liquid paste).[1][2][3] This accelerates chemical degradation (hydrolysis/oxidation) and alters the effective weight of the powder.[1][2]

-

Storage: Must be stored in a desiccator at -20°C.

Photostability

The conjugated benzimidazole system absorbs UV light.[1][2][3] Prolonged exposure can lead to photo-oxidation.[1][2][3]

-

Control: Store in amber vials.

Part 4: Visualization of Pathways[1][2]

Diagram 1: pH-Dependent Speciation & Solubility Logic

This diagram illustrates the dominant species at different pH levels and the resulting solubility implications.[1][2][3]

Caption: pH-dependent speciation of 1H-benzimidazol-5-ol.[1] Solubility is maximal at low pH (cation) and high pH (anion), but oxidative stability is compromised at high pH.[2]

Diagram 2: Degradation & Handling Workflow

Caption: Primary degradation pathways and the mandatory engineering controls required to maintain compound integrity.

Part 5: Experimental Protocols

Stability-Indicating HPLC Method

To verify the purity of your batch or monitor stability, use the following Reverse Phase HPLC method. This method separates the parent compound from potential oxidation byproducts.[1][2][3]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2][3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2][3]

-

Gradient: 5% B to 60% B over 10 minutes.

-

Retention Time: Parent peak typically elutes early (~2-4 min) due to polarity; oxidation products elute later.[1][2][3]

Dissolution for Biological Assays

Objective: Prepare a 10 mM stock solution for cell culture.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3082533, 5-Hydroxybenzimidazole.[1][2][3] Retrieved from [Link][1][2]

-

Cheméo (2025). Chemical Properties of 1H-Benzimidazole. Retrieved from [Link][1][2]

-

EPA CompTox (2025). Benzimidazole Derivatives Dashboard.[1][2][3] Retrieved from [Link][1][2]

Sources

- 1. 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1H-Benzimidazol-5-ol hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

1H-Benzimidazol-5-ol Hydrobromide: A Critical Synthon in Medicinal Chemistry

Executive Summary

1H-benzimidazol-5-ol hydrobromide (CAS: 1984118-08-2) represents a high-value intermediate in the synthesis of bioactive benzimidazole derivatives. While often overshadowed by its free base or hydrochloride counterparts, the hydrobromide salt is the primary isolate resulting from the classic ether cleavage of 5-methoxybenzimidazole using hydrobromic acid.

This guide serves as a technical manual for researchers utilizing this scaffold. It details the specific utility of the 5-hydroxyl "anchor" point, which allows for the rapid generation of diverse libraries targeting kinases, viral polymerases (HBV), and metabolic enzymes (11β-HSD1).

Part 1: Chemical Profile & Physicochemical Properties[1][2]

The hydrobromide salt offers distinct advantages in stability and crystallinity compared to the free base, which can be prone to oxidation at the electron-rich phenolic position.

| Property | Specification |

| IUPAC Name | 1H-benzimidazol-5-ol; hydrobromide |

| Common Synonyms | 5-Hydroxybenzimidazole HBr; 5-OH-BZI HBr |

| CAS Number | 1984118-08-2 |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics |

| pKa (Calc) | ~5.6 (imidazole NH), ~9.3 (phenolic OH) |

| Melting Point | >250°C (decomposes); Free base: 216–218°C |

Part 2: Synthesis & Production Protocols

The most robust route to 1H-benzimidazol-5-ol hydrobromide is the demethylation of 5-methoxybenzimidazole . This pathway is preferred over direct cyclization of unstable 4-hydroxy-1,2-phenylenediamine.

The "HBr Cleavage" Protocol

This protocol describes the conversion of 5-methoxybenzimidazole to the title compound.

Reagents:

-

5-Methoxybenzimidazole (1.0 eq)

-

Hydrobromic acid (48% aq., 10–15 eq)

-

Solvent: None (Neat in acid) or Acetic Acid

Step-by-Step Methodology:

-

Charging: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, charge 5-methoxybenzimidazole.

-

Acid Addition: Carefully add 48% aqueous HBr. The mixture will initially form a suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 110–120°C). Maintain for 4–8 hours.

-

Expert Note: Monitor reaction progress via HPLC. The starting material (methoxy) is less polar than the product (hydroxy).

-

-

Isolation (The Salt Form):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess HBr/water.

-

Triturate the resulting residue with cold acetone or diethyl ether. The 1H-benzimidazol-5-ol hydrobromide will precipitate as a crystalline solid.

-

Filter and dry under vacuum.

-

Synthetic Pathway Diagram

The following diagram illustrates the upstream generation of the precursor and the final cleavage step.

Figure 1: Synthetic route from diamine precursors to the hydrobromide salt.

Part 3: Medicinal Chemistry Applications[2][4][5][6][7][8]

The 1H-benzimidazol-5-ol scaffold is a "privileged structure" because it mimics the purine nucleobase, allowing interaction with diverse biological targets. The 5-hydroxyl group is the critical handle for optimizing these interactions.

Structural Activity Relationships (SAR)[9]

-

5-OH Position (The Anchor): The hydroxyl group acts as a nucleophile for O-alkylation. Attaching lipophilic chains or solubilizing groups here dramatically alters the pharmacokinetic profile without disrupting the benzimidazole binding core.

-

N1 Position: Often left unsubstituted for H-bonding (donor) capacity or alkylated to improve metabolic stability.

-

C2 Position: The primary vector for potency optimization.

Key Therapeutic Areas

-

Antiviral Agents (HBV):

-

Derivatives of 1H-benzimidazol-5-ol have shown potency against Hepatitis B Virus (HBV).[1] Specifically, O-alkylation with benzyl groups or heterocyclic spacers can enhance inhibition of viral DNA replication [1].

-

-

Kinase Inhibition:

-

The benzimidazole core functions as an ATP-mimetic. The 5-OH group allows for the introduction of side chains that reach into the solvent-exposed regions of the kinase ATP-binding pocket, improving selectivity.

-

-

Metabolic Precursors (Vitamin B12):

-

In specific anaerobic bacteria (Clostridium thermoaceticum), 5-hydroxybenzimidazole is a biosynthetic precursor to 5-methoxybenzimidazole, which is incorporated into cobamides (Vitamin B12 analogs) [2].

-

Pharmacophore Diversity Map

Figure 2: Pharmacophore versatility of the 5-hydroxybenzimidazole scaffold.

Part 4: Analytical Characterization

When validating the identity of 1H-benzimidazol-5-ol hydrobromide, the following spectroscopic signatures are diagnostic.

1H NMR (DMSO-d6)

-

Aromatic Region: A characteristic set of signals for the 1,2,4-trisubstituted benzene ring.

-

~8.8–9.2 ppm (s, 1H): C2-H (Imidazolic proton, highly deshielded due to salt form).

-

~7.5 ppm (d, 1H): C7-H.

-

~7.0 ppm (d, 1H): C4-H (Ortho to hydroxyl).

-

~6.8 ppm (dd, 1H): C6-H.

-

-

Exchangeable Protons:

-

~9.5–10.0 ppm (br s, 1H): Phenolic -OH.

-

~12.0–13.0 ppm (br s): NH protons (often broadened or invisible depending on water content).

-

Mass Spectrometry (ESI)

-

Positive Mode (ESI+): m/z = 135.05 [M+H]⁺ (Calculated for C₇H₆N₂O free base + H).

-

Note: The bromide ion (Br⁻) will not be observed in positive mode but can be confirmed via silver nitrate precipitation or ion chromatography.

-

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: The hydrobromide salt is acidic. Use gloves and eye protection. Avoid inhalation of dust.

-

Storage: Hygroscopic. Store in a desiccator or tightly sealed container at room temperature. Protect from light to prevent oxidation of the phenolic moiety.

References

-

Zhao, Y., et al. (2010).[1] Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7230-7233.[1] Link

-

Renz, P., et al. (1975). On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin.[2] European Journal of Biochemistry, 57(1), 103-109. Link

-

Bansal, Y., & Silakari, O. (2012).[3] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

-

PrepChem. Synthesis of 5-hydroxy-1H-benzimidazole. PrepChem.com. Link

Sources

- 1. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Step-by-step synthesis of benzimidazole derivatives

Abstract & Scope

Benzimidazole moieties are privileged pharmacophores in medicinal chemistry, serving as the core structure for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). This Application Note provides a rigorous technical guide for synthesizing 2-substituted benzimidazoles. Unlike generic textbook descriptions, this guide focuses on process reliability , comparing the classic acid-catalyzed Phillips condensation with the modern, high-fidelity oxidative cyclization using sodium metabisulfite (

Key Deliverables:

-

Protocol A: The Modern Standard (Aldehyde-Bisulfite Adduct Route) – High tolerance for functional groups.

-

Protocol B: The Classic Approach (Phillips Condensation) – Best for simple alkyl substitutions.

-

Protocol C: High-Throughput Green Synthesis (Microwave-Assisted).

Strategic Overview: Route Selection

The choice of synthetic route depends heavily on the stability of the "R" substituent and the availability of starting materials.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and target complexity.

Protocol A: Oxidative Cyclization (The Modern Standard)

Methodology: Condensation of o-phenylenediamine (OPD) with aldehydes mediated by Sodium Metabisulfite (

Mechanistic Insight

The reaction proceeds via the formation of a bisulfite adduct, followed by nucleophilic attack by the diamine.[1] The critical step is the oxidation of the intermediate dihydrobenzimidazole to the aromatic benzimidazole.

Figure 2: Step-wise mechanistic flow of the sodium metabisulfite-mediated synthesis.

Detailed Protocol

Reagents:

-

Aldehyde (1.0 - 1.1 equiv)

-

Sodium Metabisulfite (1.0 equiv)

-

Solvent: DMF or Ethanol/Water (3:1)

Procedure:

-

Pre-activation: In a round-bottom flask, dissolve the aldehyde (10 mmol) in 10 mL of DMF (or EtOH). Add Sodium Metabisulfite (10 mmol) dissolved in a minimum amount of water.[5] Stir for 10 minutes at room temperature to form the adduct.

-

Addition: Add o-phenylenediamine (10 mmol) to the mixture.

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate Schiff base may appear before the final cyclized product.

-

-

Quenching: Pour the reaction mixture into crushed ice (approx. 100g).

-

Work-up: The solid product usually precipitates immediately.

-

If solid forms: Filter, wash with cold water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and evaporate.

-

-

Purification: Recrystallize from hot ethanol.

Critical Quality Attributes (CQAs):

-

Color: Pure benzimidazoles are typically white or pale yellow solids. Darkening indicates oxidation of residual OPD.

-

Yield Target: >85%.

Protocol B: The Phillips Condensation (Classic)

Methodology: Acid-catalyzed condensation of OPD with carboxylic acids. Why this method? Ideal for synthesizing 2-alkyl benzimidazoles (e.g., 2-methyl, 2-ethyl) where the aldehyde precursor is unstable or the carboxylic acid is abundant.

Procedure:

-

Mix: Combine o-phenylenediamine (10 mmol) and the carboxylic acid (1.1 equiv) in 4N HCl (20 mL).

-

Reflux: Heat to reflux for 4–8 hours.

-

Note: The strong acid prevents the oxidation of the diamine but requires vigorous neutralization later.

-

-

Neutralization: Cool the solution and carefully neutralize with Ammonium Hydroxide (

) until pH ~8–9.-

Caution: Exothermic reaction. Add base dropwise in an ice bath.

-

-

Isolation: Filter the precipitated solid.

Protocol C: Microwave-Assisted Synthesis (Green)

Methodology: Solvent-free or aqueous phase irradiation. Why this method? Drastically reduces reaction time (from hours to minutes) and suppresses side reactions.

Procedure:

-

Preparation: Grind OPD (1 mmol) and Carboxylic Acid/Aldehyde (1 mmol) in a mortar to a fine powder.

-

Catalysis: Add 2 drops of conc. HCl or a solid acid catalyst (e.g., K-10 Montmorillonite clay).

-

Irradiation: Place in a microwave reactor vessel. Irradiate at 140°C (or 300W) for 5–10 minutes.

-

Extraction: Cool, add water, and filter the solid product.

Data Presentation: Method Comparison

| Parameter | Protocol A (Aldehyde/Bisulfite) | Protocol B (Phillips/Acid) | Protocol C (Microwave) |

| Precursor | Aldehyde | Carboxylic Acid | Either |

| Reaction Time | 2–4 Hours | 6–12 Hours | 5–15 Minutes |

| Temperature | 80–100°C | Reflux (>100°C) | 140°C |

| Yield (Avg) | 85–95% | 60–75% | 90–98% |

| Functional Group Tolerance | High (tolerates -OH, -OMe, -NO2) | Low (Acid sensitive groups fail) | Moderate |

| Purification | Precipitation (Clean) | Neutralization required (Salts) | Extraction required |

References

-

Modern Oxidative Cyclization: Facile sodium metabisulfite mediated synthesis of 1,2-disubstituted benzimidazoles.[6][7] Heterocycles, 2019.[6][7]

-

Phillips Condensation Mechanism: Phillips Condensation Reaction Explanation. AdiChemistry.[8]

-

Green Chemistry Review: Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities, 2023.

-

Microwave Protocols: Highly efficient synthesis of benzimidazoles using microwave irradiation.[2][9] Preprints.org, 2022.

-

General Review: A Review on the Green Synthesis of Benzimidazole Derivatives. MDPI, 2023.

Sources

- 1. scielo.br [scielo.br]

- 2. asianpubs.org [asianpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. adichemistry.com [adichemistry.com]

- 9. chemmethod.com [chemmethod.com]

Application Note: Comprehensive Characterization of 1H-Benzimidazol-5-ol Hydrobromide

Introduction & Chemical Context

1H-benzimidazol-5-ol hydrobromide (CAS: 1984118-08-2 for salt; 41292-65-3 for free base) is a critical intermediate in the synthesis of high-performance polymers (polybenzimidazoles), pharmaceutical active pharmaceutical ingredients (APIs), and vitamin B12 biosynthetic precursors.

The molecule presents unique analytical challenges due to its amphoteric nature (basic imidazole ring + acidic phenolic group) and prototropic tautomerism . Furthermore, the hydrobromide salt form introduces the need for precise counter-ion stoichiometry and hygroscopicity management.

Physicochemical Profile

| Property | Characteristic | Analytical Implication |

| Core Structure | Benzimidazole fused ring | UV active (λmax ~280-290 nm); Fluorescence capability. |

| Functional Groups | C5-Hydroxyl (-OH) | Oxidation sensitive (quinoid formation); pKa ~9.5 (phenol). |

| Salt Form | Hydrobromide (HBr) | Water soluble; requires halide quantification; potential hygroscopicity. |

| Tautomerism | 1H vs. 3H shift | N-H proton is mobile in solution; complicates NMR interpretation without acidification. |

Analytical Workflow Strategy

The characterization strategy must validate identity, purity, and salt stoichiometry. The following workflow integrates orthogonal techniques to ensure a self-validating dataset.

Figure 1: Integrated analytical workflow for salt characterization. High-contrast nodes ensure readability.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantify purity and detect oxidative degradants (e.g., benzimidazole-4,7-dione derivatives).

Method Rationale

The basic imidazole nitrogen (pKa ~5.5) causes peak tailing on standard silica columns due to silanol interactions. We employ an acidic mobile phase (0.1% TFA) to keep the imidazole fully protonated and the phenol non-ionized, ensuring sharp peak symmetry.

Operating Parameters

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 280 nm (Phenol max) and 254 nm (Aromatic) |

| Injection Vol | 5-10 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 40 | 60 |

| 18.0 | 5 | 95 |

| 20.0 | 95 | 5 |

| 25.0 | 95 | 5 (Re-equilibration) |

Sample Preparation[2][3][4]

-

Weigh 10 mg of sample.[1]

-

Dissolve in 10 mL of 10:90 Methanol:Water (0.1% TFA) . Note: High organic content in the diluent can cause peak distortion for early eluting salts.

-

Filter through 0.22 µm PVDF filter.

Protocol 2: Structural Identification (NMR)

Objective: Confirm the 5-hydroxy substitution pattern and rule out the 4-hydroxy isomer.

Tautomerism Challenge

In neutral solvents (DMSO-d6), the N-H proton exchanges rapidly between N1 and N3. This makes C5 and C6 appear equivalent or broadened.

-

Solution: The HBr salt is already acidic. However, adding a drop of DCl or TFA-d to the NMR tube forces the protonation of the imidazole ring, locking the symmetry and sharpening the signals.

Expected 1H NMR Signals (DMSO-d6 + DCl)

-

δ 9.5-10.0 ppm (s, 1H): Phenolic -OH (Exchangeable).

-

δ 9.0-9.2 ppm (s, 1H): H-2 (Proton between nitrogens). Diagnostic for benzimidazole core.

-

δ 7.6 ppm (d, 1H, J=8.5 Hz): H-7 (Ortho to H-6).

-

δ 7.1 ppm (d, 1H, J=2.0 Hz): H-4 (Ortho to OH, meta to H-6).

-

δ 6.9 ppm (dd, 1H, J=8.5, 2.0 Hz): H-6.

Figure 2: Acidification (Salt formation) stabilizes the resonance structure, simplifying NMR interpretation.

Protocol 3: Counter-ion Quantification (Bromide)

Objective: Determine the precise molar ratio of HBr to base. Theoretical Br content is ~34.6% (based on MW ~231.05 for Monohydrobromide).

Method: Potentiometric Titration

-

Equipment: Autotitrator with a Silver/Sulfide ion-selective electrode (ISE) or Silver Ring Electrode.

-

Titrant: 0.1 N Silver Nitrate (AgNO3), standardized.

-

Solvent: 50 mL Water + 1 mL 5M Nitric Acid (to prevent silver oxide formation).

-

Procedure:

-

Dissolve ~150 mg of sample (accurately weighed) in the solvent.

-

Titrate with AgNO3 to the potentiometric endpoint.

-

Calculation:

-

Impurity Profiling & Stability

Key Degradation Pathway: Oxidation

Phenolic benzimidazoles are susceptible to oxidation, forming benzimidazole-4,7-diones (quinones), which appear as colored impurities (often pink or brown) and elute later in RP-HPLC.

-

Precursor Impurity: 3,4-diaminophenol (Starting material). Detectable by LC-MS (M+H = 125).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light.

References

-

PubChem. (2023). Compound Summary: 5-Hydroxybenzimidazole.[2][3][4] National Library of Medicine. [Link]

-

Vasić, V. P., et al. (2014).[5] Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society. [Link]

-

European Pharmacopoeia. (2023). General Chapter 2.5.12: Water: Semi-Micro Determination (Karl Fischer). [Link]

Sources

Application Notes and Protocols: Experimental Design for Testing the Bioactivity of 1H-benzimidazol-5-ol Hydrobromide

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of this core structure have been successfully developed into a range of clinically significant drugs, including anthelmintics (e.g., albendazole), anti-ulcer agents (e.g., omeprazole), and antihistamines.[3][4]

Recent research has increasingly highlighted the potential of benzimidazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8][9] This diverse bioactivity stems from their ability to modulate multiple cellular pathways, including but not limited to, inhibition of tubulin polymerization, DNA intercalation, and modulation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the bioactivity of a specific derivative, 1H-benzimidazol-5-ol hydrobromide. We will outline a logical, tiered approach, beginning with broad-spectrum screening and progressing to more detailed mechanistic studies. Each protocol is designed to be self-validating and is supported by established scientific principles and methodologies.

Part 1: Preliminary Bioactivity Screening - A Tiered Approach

A logical starting point for characterizing a novel compound is to screen for a range of potential biological activities. Based on the known properties of the benzimidazole scaffold, we propose a primary screening panel focusing on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the compound's ability to inhibit the growth of or kill cancer cells. A widely accepted and robust method for this is the MTT assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10][11]

Rationale: The MTT assay is a high-throughput, cost-effective, and reliable method for initial cytotoxicity screening.[12] It provides a quantitative measure of a compound's effect on cell viability and is a foundational step in anticancer drug discovery.[13][14] A dose-dependent decrease in cell viability suggests potential anticancer activity, warranting further investigation.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1H-benzimidazol-5-ol hydrobromide in various cancer cell lines.

Materials:

-

1H-benzimidazol-5-ol hydrobromide

-

Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-cancerous control cell line (e.g., HEK293T)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture selected cancer and non-cancerous cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of 1H-benzimidazol-5-ol hydrobromide in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| A549 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| HEK293T | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The benzimidazole scaffold is known to possess broad-spectrum antimicrobial activity.[16] The initial step in evaluating the antimicrobial potential of 1H-benzimidazol-5-ol hydrobromide is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Rationale: The broth microdilution method is a standardized and widely used technique for determining the MIC of a compound against various bacterial and fungal strains.[19][20] It provides a quantitative measure of the compound's potency and is a critical parameter in the development of new antimicrobial agents.[17]

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of 1H-benzimidazol-5-ol hydrobromide against a panel of clinically relevant bacteria and fungi.

Materials:

-

1H-benzimidazol-5-ol hydrobromide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Bacterial and fungal inoculums standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of 1H-benzimidazol-5-ol hydrobromide in a suitable solvent (e.g., water or DMSO).

-

Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate.[19]

-

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microplate containing the serially diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[18][20]

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

-

Data Presentation:

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | 1H-benzimidazol-5-ol hydrobromide | |

| Escherichia coli | 1H-benzimidazol-5-ol hydrobromide | |

| Candida albicans | 1H-benzimidazol-5-ol hydrobromide | |